Visible light-promoted aerobic oxidative cleavage and cyclization of olefins to access 3-hydroxy-isoindolinones†
Organic Chemistry Frontiers Pub Date: 2021-09-29 DOI: 10.1039/D1QO01087E
Abstract
A convenient and environmentally friendly synthetic route from 2-vinylbenzimide to 3-hydroxy-isoindolinones through visible light-promoted transformations via iron/disulfide catalysis and molecular oxygen oxidation has been developed. A range of 3-hydroxy-isoindolinones was obtained in moderate to good yields, which exhibit excellent functional group compatibility and broad substrate scope. Further mechanistic investigations proved that dioxetane might be a key intermediate being involved in the reaction.
![Graphical abstract: Visible light-promoted aerobic oxidative cleavage and cyclization of olefins to access 3-hydroxy-isoindolinones](http://scimg.chem960.com/usr/1/D1QO01087E.jpg)
Recommended Literature
- [1] A new colorimetric assay method for the detection of anti-hepatitis C virus antibody with high sensitivity†
- [2] Reaction of N-propargylic β-enaminones with acetylene dicarboxylates: catalyst-free synthesis of 3-azabicyclo[4.1.0]hepta-2,4-dienes†
- [3] Synthesis of flowerlike carbon nanosheets from hydrothermally carbonized glucose: an in situ self-generating template strategy†
- [4] A hemithioindigo molecular motor for metal surface attachment†
- [5] X-ray and neutron reflectivity and electronic properties of PCBM-poly(bromo)styrene blends and bilayers with poly(3-hexylthiophene)†
- [6] Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids†
- [7] Iridium tetrazolato complexes as efficient protein staining agents†
- [8] Ultrafast fluorescence studies of dye sensitized solar cells†
- [9] Tailoring the hydrophobicity and zincophilicity of poly(ionic liquid) solid–electrolyte interphases for ultra-stable aqueous zinc batteries†
- [10] Reversible encapsulations and stimuli-responsive biological delivery from a dynamically assembled cucurbit[7]uril host and nanoparticle guest scaffold†